molecular formula C5H6N2O3S B12955321 2-Methoxypyrimidine-5-sulfinic acid

2-Methoxypyrimidine-5-sulfinic acid

Cat. No.: B12955321
M. Wt: 174.18 g/mol
InChI Key: GYOXCSIQLSINJO-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-sulfinic acid is a chemical reagent of significant interest in organic synthesis and chemical biology research. It serves as a key synthetic intermediate and building block for the preparation of more complex molecules, particularly in the development of novel heteroaryl sulfones. Compounds featuring a 2-methoxypyrimidine core functionalized at the 5-position are highly valued in the design of tunable covalent warheads. For instance, 2-sulfonylpyrimidines have emerged as powerful reagents for metal-free cysteine S-arylation under mild, physiological conditions, forming stable thioether linkages crucial for bioconjugation and targeted covalent inhibitor discovery . The reactivity of these pyrimidine-based electrophiles can be modulated over a vast range, allowing researchers to fine-tune their properties for specific applications such as protein labeling and the stabilization of mutant proteins like p53 . The sulfinic acid functional group is a reactive oxygen species (ROS)-modified cysteine oxoform, placing this compound at the forefront of redox biology and the study of oxidative post-translational modifications . As a research chemical, this compound provides a versatile scaffold for exploring new chemical space in medicinal chemistry and materials science. It is strictly for use in laboratory research settings.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

2-methoxypyrimidine-5-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-5-6-2-4(3-7-5)11(8)9/h2-3H,1H3,(H,8,9)

InChI Key

GYOXCSIQLSINJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)S(=O)O

Origin of Product

United States

Preparation Methods

Sulfinic Acid Formation via Sulfinate Salt Intermediates

A common approach involves the synthesis of sodium 2-methoxypyrimidine-5-sulfinate as an intermediate, which can be subsequently converted to the sulfinic acid form. This method typically includes:

This method is advantageous due to the stability of the sulfinate salt and its versatility in further transformations.

Step Reagents/Conditions Outcome
1 2-Methoxypyrimidine + sodium sulfinate Formation of sodium 2-methoxypyrimidine-5-sulfinate
2 Acidification of sulfinate salt Conversion to this compound

This approach is supported by commercial synthesis data indicating the molecular formula C5H5N2NaO3S for the sodium salt and a molecular weight of 196.16 g/mol.

Multi-step Synthesis via Halogenated Intermediates

Another detailed method involves the preparation of halogenated pyrimidine derivatives followed by nucleophilic substitution and reduction steps:

  • Step 1: Preparation of 5-nitro-2-methoxypyrimidine or 2-chloro-5-nitropyridine analogs by nitration and halogenation.
  • Step 2: Conversion of halogenated intermediates to 2-methoxypyrimidine-5-aminopyridine derivatives via catalytic hydrogenation using 10% Pd/C under mild hydrogen pressure (0.01 MPa) at 60–65 °C.
  • Step 3: Introduction of sulfinic acid functionality through sulfinating agents or oxidation-reduction sequences.

This method emphasizes environmentally friendly conditions, such as the use of methanol as solvent and recycling of catalysts, which reduces waste generation and improves economic viability.

Alternative Routes via Sulfonation and Reduction

In some cases, sulfonic acid derivatives (e.g., 2-methoxy-5-methylaniline-4-sulphonic acid) are prepared by reacting acylated amines with sulfuric acid or oleum at elevated temperatures, followed by reduction to sulfinic acid derivatives. This method is less direct but can be adapted for related pyrimidine sulfinic acids.

Detailed Reaction Conditions and Yields

Preparation Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
Nitration of 2-aminopyridine Mixed acid nitration at 58–63 °C for 10–15 hours - - Produces 2-amino-5-nitropyridine
Halogenation of 2-hydroxyl-5-nitropyridine Phosphorus oxychloride, DMF, reflux 2–4 hours - - Forms 2-chloro-5-nitropyridine
Methoxylation of 2-chloro-5-nitropyridine Methyl alcohol, sodium methylate, reflux 1–2 hours 96.49 98.78% Produces 2-methoxyl-5-nitropyridine
Catalytic hydrogenation 10% Pd/C, H2 0.01 MPa, 60 °C, 1–2 hours 92.55 98.93% Produces 2-methoxyl-5-aminopyridine
Sulfination (general) Reaction with sodium sulfinate in THF, elevated temp - - Produces sodium 2-methoxypyrimidine-5-sulfinate

Note: Specific yields for sulfinic acid formation are less frequently reported but are inferred from the sulfinate salt synthesis and subsequent acidification steps.

Research Findings and Advantages

  • The use of 10% Pd/C catalyst for hydrogenation significantly reduces waste and improves environmental safety compared to traditional reduction methods.
  • Employing methylene chloride as solvent in nitration steps reduces sulfuric acid consumption, enhancing process sustainability.
  • The sodium sulfinate intermediate offers a stable and versatile handle for further functionalization, facilitating the synthesis of sulfinic acid derivatives with high purity.
  • The described methods are scalable and suitable for industrial production due to mild reaction conditions and high yields.

Summary Table of Preparation Routes

Method Type Key Steps Advantages Limitations
Sulfinate Salt Intermediate Sulfination of 2-methoxypyrimidine, acidification Stable intermediate, versatile Requires sulfinating agents
Halogenated Intermediate Nitration → Halogenation → Methoxylation → Reduction High purity, environmentally friendly Multi-step, requires catalyst
Sulfonation-Reduction Sulfonation of amines → Reduction Applicable to related compounds Less direct, harsher conditions

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyrimidine-5-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 2-Methoxypyrimidine-5-sulfonic acid.

    Reduction: 2-Methoxypyrimidine-5-thiol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxypyrimidine-5-sulfinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxypyrimidine-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key analogs based on substituents, molecular weight (MW), and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications/Properties References
2-(Methylsulfonyl)pyrimidine-5-carboxylic acid -SO₂CH₃ (C2), -COOH (C5) C₆H₆N₂O₄S 202.18 Pharmaceutical intermediates; sulfonyl groups enhance metabolic stability
5-Amino-2-methoxypyrimidine -OCH₃ (C2), -NH₂ (C5) C₅H₇N₃O 125.13 Precursor for antiviral/anticancer agents; amine enables functionalization
2-Methoxy-5-pyridylboronic acid -OCH₃ (C2), -B(OH)₂ (C5) C₆H₇BN₂O₃ ~178.94 Suzuki-Miyaura cross-coupling reactions
2-Chloro-6-methylpyrimidine-4-carboxylic acid -Cl (C2), -CH₃ (C6), -COOH (C4) C₇H₇ClN₂O₂ 186.60 Building block for herbicides; chloro group aids nucleophilic substitution
5-Fluoro-2-methoxypyrimidine -OCH₃ (C2), -F (C5) C₅H₅FN₂O 128.10 Fluorine enhances lipophilicity and bioavailability

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